Dexketoprofen

Description

Properties

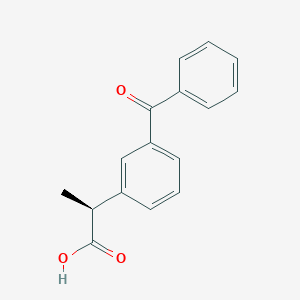

IUPAC Name |

(2S)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905141 | |

| Record name | Dexketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22161-81-5 | |

| Record name | (+)-Ketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22161-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexketoprofen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(3-benzoylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Preclinical Pharmacological Profile of Dexketoprofen Trometamol

Abstract

This technical guide provides an in-depth review of the preclinical pharmacological profile of dexketoprofen trometamol, the S(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614). Dexketoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which is almost exclusively attributed to this S(+)-enantiomer.[1][2] Preclinical studies in various animal models have consistently demonstrated its potent analgesic, anti-inflammatory, and antipyretic properties, often showing efficacy equivalent to that of a twofold dose of racemic ketoprofen.[1][3] The formulation with trometamol, a water-soluble salt, enhances its absorption rate, contributing to a rapid onset of action.[4][5] Preclinical safety studies indicate a gastrointestinal safety profile comparable to or, in some cases, better than its racemic counterpart, particularly with the trometamol salt form which appears to cause less gastric ulceration than the free acid form.[1] This document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) whose therapeutic effects are primarily derived from its ability to inhibit prostaglandin (B15479496) synthesis.[5] The active moiety, dexketoprofen, is the S(+)-enantiomer of ketoprofen.[2] The R(-)-enantiomer is essentially devoid of this activity.[1][2]

Cyclooxygenase (COX) Inhibition

The principal mechanism of action for dexketoprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of pain, inflammation, and fever.[4] By blocking this pathway, dexketoprofen reduces the production of prostaglandins, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.[4] While it inhibits both isoforms, some studies suggest it may be a selective COX-1 inhibitor at lower doses.[7][8] There is also growing evidence that NSAIDs may exert a central analgesic action through the inhibition of prostaglandin synthesis within the central nervous system.[9]

Stereoselectivity and Potency

The inhibition of prostaglandin synthesis is highly stereoselective. Preclinical in vitro studies have confirmed that dexketoprofen (S(+)-ketoprofen) is a potent inhibitor of prostaglandin synthesis, while the R(-)-enantiomer is significantly less potent.[9]

| Parameter | Dexketoprofen (S-enantiomer) | R(-)-ketoprofen | Racemic Ketoprofen | Reference |

| PGF2α Inhibition IC₅₀ (Rat Brain) | 6.2 nM | 294 nM | N/A | [9] |

| COX Activity IC₅₀ (Rat Brain Microsomes) | 3.5 µM | 45.3 µM | 5.8 µM | [9] |

| Table 1: In Vitro Inhibitory Potency of Ketoprofen Enantiomers. |

Pharmacodynamic Profile (Preclinical Efficacy)

Animal studies have established the potent therapeutic effects of dexketoprofen across various models of pain, inflammation, and fever.

Analgesic Activity

Dexketoprofen has demonstrated strong analgesic effects in multiple preclinical pain models. Its potency is generally considered equivalent to a twofold dose of the racemic mixture.[1][3]

| Model | Species | Route | Dose Range | Key Finding | Reference(s) |

| Acetic Acid-Induced Writhing | Mouse | IV | 0.5 mg/kg | Produced 92.1% inhibition of writhing; R(-)-enantiomer was inactive. | [3] |

| Hot Plate Test | Mouse | N/A | 7.5, 15, 30 mg/kg | Significantly prolonged the latency of analgesic response. | [10] |

| Tail Flick Test | Mouse | N/A | 7.5, 15, 30 mg/kg | Significantly prolonged the latency of analgesic response. | [10] |

| Phenylbenzoquinone-Induced Writhing | Rat | IV, Oral | N/A | More potent than diclofenac. | [3] |

| Table 2: Summary of Preclinical Analgesic Efficacy Studies. |

Anti-inflammatory Activity

The anti-inflammatory potency of dexketoprofen in animal studies has been shown to be equivalent to that of twice the dose of racemic ketoprofen.[1][2]

| Model | Species | Route | Dose Range | Key Finding | Reference(s) |

| Carrageenan-Induced Paw Edema | Rat | IV | 5 mg/kg | Almost completely inhibited edema formation. | [3] |

| Carrageenan-Induced Paw Edema | Rat | N/A | 3.8, 7.5, 15 mg/kg | Significantly inhibited footpad swelling. | [10] |

| Dimethylbenzene-Induced Ear Swelling | Mouse | N/A | 7.5, 15, 30 mg/kg | Significantly inhibited ear swelling. | [10] |

| Cotton Pellet-Induced Granuloma | Rat | N/A | 3.8, 7.5, 15 mg/kg | Significantly inhibited granuloma formation. | [10] |

| Table 3: Summary of Preclinical Anti-inflammatory Efficacy Studies. |

Antipyretic Activity

Dexketoprofen has also been proven effective in reducing fever in preclinical models.

| Model | Species | Route | Dose Range | Key Finding | Reference(s) |

| Carrageenan-Induced Fever | Rat | N/A | 7.5, 15, 30 mg/kg | Significantly reduced fever. | [10] |

| Typhoid Vaccine-Induced Fever | Rabbit | N/A | 1.9, 3.8, 7.5 mg/kg | Significantly inhibited fever. | [10] |

| Yeast-Induced Pyrexia | Rat | N/A | ED₅₀ = 1.6 mg/kg | Showed marked antipyretic action; most potent tested. | [3] |

| Table 4: Summary of Preclinical Antipyretic Efficacy Studies. |

Preclinical Pharmacokinetics

The pharmacokinetic profile of dexketoprofen has been evaluated in several animal species.[1] The trometamol salt formulation significantly enhances its water solubility, which leads to more rapid absorption compared to the free acid form.[4][5]

-

Absorption: Rapidly absorbed, particularly the trometamol salt.[1]

-

Distribution: Highly bound to plasma proteins (approximately 99%).[6][11] Animal studies show that while both enantiomers can be found in synovial fluid after administration of the racemate, dexketoprofen does not accumulate in fat tissue, unlike the R(-)-enantiomer.[6]

-

Metabolism: Extensively metabolized in the liver, primarily through glucuronidation to inactive conjugates.[7][11] The major metabolic pathways involve CYP2C8 and CYP2C9 enzymes.[6]

-

Excretion: Metabolites are primarily excreted in the urine.[1][7] Importantly, there is no bioinversion of the active S(+)-enantiomer to the inactive R(-)-enantiomer.[1][7]

Preclinical Safety and Toxicology

Gastrointestinal Safety

The most common adverse effects associated with NSAIDs are gastrointestinal. Preclinical studies in rats have compared the ulcerogenic potential of dexketoprofen with its racemic counterpart.

| Parameter | Dosing | Key Finding | Reference |

| Gastric Ulcerogenicity (Single Dose) | Dexketoprofen (1.5-6 mg/kg) vs. Racemic Ketoprofen (3-12 mg/kg) | The ulcerogenic effect of dexketoprofen did not differ from that of the corresponding double dose of racemic ketoprofen. | [1] |

| Intestinal Ulcerogenicity (Single Dose) | Dexketoprofen free acid (10-20 mg/kg) vs. Racemic Ketoprofen (20-40 mg/kg) | Dexketoprofen did not show a significant ulcerogenic effect, while racemic ketoprofen was clearly ulcerogenic to the small intestine. | [1] |

| Gastric Ulcerogenicity (Repeated Dose) | 5-day oral administration | The trometamol salt of dexketoprofen caused less gastric ulceration than the free acid form of either dexketoprofen or the racemate. | [1] |

| Table 5: Summary of Preclinical Gastrointestinal Safety Studies in Rats. |

Genotoxicity and Cytotoxicity

In vitro studies using healthy human lymphocytes have investigated the potential for genotoxicity. At high concentrations (≥ 500-750 µg/mL), dexketoprofen trometamol showed evidence of cytotoxic, cytostatic, and genotoxic effects, including the induction of micronucleus formations and DNA strand breaks.[12]

Cartilage and Synovial Toxicity

The effects of dexketoprofen on joint tissues have been evaluated with differing results between in vitro and in vivo models.

-

In Vitro: On primary rat chondrocyte cultures, dexketoprofen trometamol caused significant cytotoxicity and a decrease in cell proliferation.[13]

-

In Vivo: In contrast, direct intra-articular injection of dexketoprofen in rats did not result in any significant adverse histopathological changes to cartilage or synovial cells.[13]

Key Experimental Protocols

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing a visceral inflammatory pain response.

Protocol:

-

Animal Model: Male Swiss albino mice (20-25 g) are typically used.[14]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., diclofenac), and test groups (various doses of dexketoprofen).

-

Drug Administration: The test compound or vehicle is administered, typically 30-60 minutes before the stimulus.[14]

-

Induction: A dilute solution of an irritant, such as 0.6% acetic acid, is injected intraperitoneally (IP).[14][15]

-

Observation: After a short latency period (e.g., 5 minutes), the number of "writhes" (a characteristic stretching response) is counted for each animal over a defined period (e.g., 20-30 minutes).[15]

-

Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[16][17]

-

Drug Administration: Animals are pre-treated with the vehicle, a reference NSAID, or dexketoprofen, typically 1 hour before induction.

-

Induction: A sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the paw.[3][16]

-

Measurement: Paw volume is measured again at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]

-

Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

In Vitro COX Inhibition Assay

This assay determines a compound's ability to inhibit the COX-1 and COX-2 isoforms directly.

Protocol:

-

Enzyme Source: Purified ovine COX-1 and recombinant ovine COX-2 are commonly used.[18]

-

Assay Principle: A colorimetric inhibitor screening assay is employed, which measures the peroxidase activity of the COX enzymes.[18]

-

Procedure: a. The enzyme (COX-1 or COX-2) is pre-incubated with the test compound (dexketoprofen) or a control inhibitor at various concentrations. b. A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is added.[18] c. The reaction is initiated by adding arachidonic acid.

-

Detection: The peroxidase component of COX catalyzes the oxidation of the substrate, producing a colored product. The appearance of this product is monitored spectrophotometrically (e.g., at 590 nm).[18]

-

Analysis: The percentage of inhibition is calculated, and IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined for both COX-1 and COX-2.

Conclusion

The preclinical data for dexketoprofen trometamol robustly support its profile as a potent and effective NSAID. Its pharmacological activity is clearly attributed to the S(+)-enantiomer, which potently inhibits prostaglandin synthesis. In vivo studies consistently show that its analgesic, anti-inflammatory, and antipyretic efficacy is comparable to that of a twofold higher dose of racemic ketoprofen. Furthermore, the trometamol salt formulation confers a pharmacokinetic advantage by facilitating rapid absorption. The preclinical safety profile, particularly concerning gastrointestinal effects, suggests that dexketoprofen, especially as a trometamol salt, may offer an improved tolerability profile over the racemic mixture and its free acid form. This comprehensive preclinical foundation provides a strong rationale for its clinical development and use in the management of acute pain and inflammation.

References

- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and Clinical Development of Dexketoprofen | Semantic Scholar [semanticscholar.org]

- 3. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. saperessere.com [saperessere.com]

- 7. researchgate.net [researchgate.net]

- 8. [Dexketoprofene, selective cox-1 inhibitor nsaids, without gastrointestinal injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antipyretic, analgesic and antiinflammatory actions of dexketoprofen in experimental animal | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]

- 12. An in vitro investigation of genotoxic effects of dexketoprofen trometamol on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scielo.br [scielo.br]

- 17. scielo.br [scielo.br]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

A Comprehensive Technical Guide to the Synthesis and Chemical Properties of Dexketoprofen and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexketoprofen, the (S)-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), is a potent analgesic and anti-inflammatory agent.[1] Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[2] This technical guide provides an in-depth overview of the synthesis, chemical properties, and derivatization of dexketoprofen, tailored for professionals in pharmaceutical research and development. The document details established synthetic routes, including chiral resolution and asymmetric synthesis, and presents a comprehensive summary of its physicochemical characteristics. Furthermore, it explores the synthesis and properties of various dexketoprofen derivatives, offering insights into potential avenues for the development of novel therapeutic agents with improved pharmacological profiles.

Synthesis of Dexketoprofen

The synthesis of enantiomerically pure dexketoprofen is a critical aspect of its pharmaceutical production. The primary methods employed are the resolution of racemic ketoprofen and, more recently, asymmetric synthesis.

Resolution of Racemic Ketoprofen

The classical approach to obtaining dexketoprofen involves the separation of the (S)-(+)-enantiomer from a racemic mixture of ketoprofen. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.

This protocol is adapted from established methods for the resolution of profens.[3][4]

Materials:

-

Racemic ketoprofen

-

Cinchonidine[3]

-

Ethyl acetate[3]

-

Methanol[3]

-

10% Hydrochloric acid

-

Ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Petroleum ether

Procedure:

-

Dissolve racemic ketoprofen (0.59 mol) in ethyl acetate (B1210297) (2.8 L) with vigorous stirring at 50-60°C.[3]

-

Add cinchonidine (B190817) (0.53 mol) to the solution.[3]

-

Dilute the mixture with methanol (B129727) (280 mL) and cool to 35°C.[3]

-

Seed the solution with a small crystal of enantiomerically pure S-ketoprofen-cinchonidine salt to induce crystallization.[3]

-

Stir the mixture at room temperature for 16 hours, followed by stirring at 0°C for 5-6 hours.[3]

-

Filter the precipitated diastereomeric salt under vacuum, wash it three times with ethyl acetate and three times with ether.[3]

-

Dry the salt under vacuum for 16 hours. The yield is approximately 44% with an enantiomeric purity of 86% (S)-enantiomer.[3]

-

For purification, recrystallize the salt from an ethyl acetate/methanol mixture.

-

To isolate the free acid, dissolve the purified salt in 10% aqueous HCl.[4]

-

Extract the mixture with four portions of ether.[4]

-

Combine the ether extracts, wash with additional 10% aqueous HCl, and separate the layers.[4]

-

Dry the organic layer with anhydrous MgSO4 and remove the solvent in vacuo.[4]

-

Rinse the crude product with petroleum ether, filter, pulverize, and dry under vacuum to yield (S)-ketoprofen (dexketoprofen).[4]

Asymmetric Synthesis

While resolution is a common method, asymmetric synthesis offers a more direct route to the desired enantiomer. One approach involves an asymmetric Darzens condensation.

This protocol describes the synthesis of a chiral intermediate that can be converted to dexketoprofen.[5]

Materials:

-

3-Acetylbenzophenone (B1664593) (Compound 1)

-

Monoxone 5-methyl-2-(1-methyl-1-phenyl-ethyl)-cyclohexyl ester (Compound 2)

-

Methylene (B1212753) chloride

-

Potassium tert-butoxide

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-acetylbenzophenone (0.0389 mol) and the chiral auxiliary (Compound 2, 0.0486 mol) in methylene chloride (300 mL) under a nitrogen atmosphere.[5]

-

Cool the solution to -10°C with stirring.[5]

-

Add potassium tert-butoxide in a controlled manner.[5]

-

Monitor the reaction by thin-layer chromatography.

-

After the reaction is complete, quench the reaction and perform a liquid-liquid extraction.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral α,β-epoxy ester intermediate.[5]

-

This intermediate can then be hydrolyzed, decarboxylated, and oxidized to yield dexketoprofen.

Formation of Dexketoprofen Trometamol

The trometamol salt of dexketoprofen is often used in pharmaceutical formulations due to its enhanced solubility.[6]

This protocol is based on a patented method for the formation of the trometamol salt.[7]

Materials:

-

Dexketoprofen

-

Dehydrated ethanol (B145695)

-

Ethyl acetate

-

Trometamol (Tris(hydroxymethyl)aminomethane)

Procedure:

-

In a reaction vessel, add dexketoprofen, dehydrated ethanol, ethyl acetate, and trometamol in a weight ratio of approximately 1:2:7:0.48, respectively.[7]

-

Stir the mixture and reflux for 30-40 minutes.[7]

-

Filter the hot solution into a crystallizer.[7]

-

Cool the solution to below 10°C and allow it to stand for 3-4 hours to induce crystallization.[7]

-

Collect the crystals by centrifugation.[7]

-

Wash the filter cake twice with a mixture of dehydrated ethanol and ethyl acetate (1:7 by weight).[7]

-

Dry the final product to obtain dexketoprofen trometamol.[7]

Chemical Properties of Dexketoprofen

A thorough understanding of the physicochemical properties of dexketoprofen is essential for formulation development and quality control.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃[2] |

| Molecular Weight | 254.28 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75-78 °C (free acid) |

| pKa | 4.45 |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[6] The trometamol salt is highly soluble in water.[6] |

| UV λmax | 259 nm (in 0.1 N HCl)[6] |

| LogP | 3.13 (octanol/water) |

Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzoyl and phenyl rings, a quartet for the methine proton of the propionic acid moiety, a doublet for the methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the propionic acid side chain.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of dexketoprofen.

Synthesis and Chemical Properties of Dexketoprofen Derivatives

The modification of the dexketoprofen scaffold offers a promising strategy for developing new chemical entities with potentially improved therapeutic properties, such as enhanced efficacy, reduced side effects, or altered pharmacokinetic profiles.

Amide Derivatives

Amide derivatives of dexketoprofen have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.[8]

This protocol outlines a general procedure for the synthesis of amide derivatives of dexketoprofen.[8][9]

Materials:

-

Dexketoprofen (S-ketoprofen)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Corresponding amino acid methyl ester hydrochloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

0.1 M Sodium hydroxide (B78521) solution

Procedure:

-

Dissolve dexketoprofen (0.2 mmol) in DMF (4 mL) and cool to 0°C.[9]

-

Add DCC (0.4 mmol) and HOBt (0.3 mmol) to the solution and stir in an ice bath for 1 hour, then leave overnight at a temperature not exceeding 8°C.[9]

-

In a separate flask, dissolve the amino acid methyl ester hydrochloride (0.2 mmol) in DMF (2 mL), and add TEA (0.4 mmol). Cool the solution to 0°C.[9]

-

Filter the mixture containing dexketoprofen, DCC, and HOBt, and add the filtrate dropwise to the prepared amino acid ester solution.[9]

-

Allow the reaction to proceed, monitoring its completion by TLC.

-

After the reaction, the resulting amide ester is dissolved in THF (10 mL).[9]

-

Perform hydrolysis by the dropwise addition of 0.1 M NaOH solution (ester:NaOH molar ratio of 1:25).[9]

-

Stir and heat the reaction mixture for 3 hours until complete evaporation.[9]

-

Dissolve the residue in a methanol/chloroform mixture and purify by preparative TLC to obtain the final amide derivative.[9]

Ester Derivatives

Ester prodrugs of dexketoprofen have been investigated as a strategy to reduce gastrointestinal side effects.[10] The synthesis typically involves the condensation of dexketoprofen with various alcohols.

Mechanism of Action and Signaling Pathway

Dexketoprofen exerts its pharmacological effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of Dexketoprofen.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of dexketoprofen and its derivatives. The methodologies for obtaining enantiomerically pure dexketoprofen, along with its key physicochemical characteristics, have been presented to aid researchers in their drug development endeavors. The exploration of dexketoprofen derivatives highlights the potential for creating novel therapeutics with tailored properties. A thorough understanding of the synthesis and chemical nature of dexketoprofen is fundamental for the continued innovation and development of effective and safe anti-inflammatory and analgesic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]

- 4. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]

- 5. CN109096229A - A kind of synthetic method of dexketoprofen intermediate - Google Patents [patents.google.com]

- 6. ijpsr.com [ijpsr.com]

- 7. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]

- 8. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives [mdpi.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Initial investigations into the pharmacokinetics of Dexketoprofen enantiomers

An In-depth Technical Guide on the Initial Investigations into the Pharmacokinetics of Dexketoprofen Enantiomers

Introduction

Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, commonly referred to as "profens".[1] It is the S-(+)-enantiomer of the racemic compound ketoprofen (B1673614).[2][3] The pharmacological activity of ketoprofen, primarily the inhibition of prostaglandin (B15479496) synthesis, is attributed almost exclusively to the S-(+)-enantiomer, while the R-(-)-enantiomer is considered largely inactive.[2][4][5] The study of the individual enantiomers is crucial as they can exhibit different pharmacokinetic profiles. A key characteristic of some profens is the unidirectional metabolic chiral inversion of the inactive R-enantiomer to the active S-enantiomer.[6][7] This technical guide provides a detailed overview of the initial pharmacokinetic investigations of dexketoprofen and its corresponding R-(-)-enantiomer, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of dexketoprofen and ketoprofen enantiomers from various studies.

Table 1: Pharmacokinetic Parameters of Dexketoprofen (S-enantiomer) Following Oral Administration in Healthy Volunteers

| Formulation | Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Dexketoprofen Trometamol | 12.5 | 1.4 | 0.25 - 0.75 | - | - |

| Dexketoprofen Trometamol | 25 | 3.1 | 0.25 - 0.75 | - | - |

| Dexketoprofen Free Acid | 25 | Slower absorption rate | 0.5 - 3 | Lower than Ketoprofen | - |

| S-enantiomer from Racemic Ketoprofen | 50 | - | 0.5 - 3 | - | 1-3 |

Data compiled from multiple sources.[2][5][8][9]

Table 2: Comparative Pharmacokinetics of S-(+)-Ketoprofen and R-(-)-Ketoprofen After Oral Administration of Racemic Ketoprofen (50 mg) in Healthy Volunteers

| Parameter | S-(+)-Ketoprofen | R-(-)-Ketoprofen | Reference |

| Cmax | Lower than R-enantiomer | Higher than S-enantiomer | [10] |

| AUC | Lower than R-enantiomer | Higher than R-enantiomer | [10] |

| T½ (min) | 132 - 209 | 130 - 144 | [11] |

| Absolute Bioavailability | 81.4% (±18.0) | 84.5% (±20.6) | [10] |

Table 3: Pharmacokinetic Parameters of Dexketoprofen Following Parenteral Administration in Healthy Volunteers

| Route | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Clearance (L/h/kg) | T½ (h) |

| IV Bolus | 50 | - | - | 9005 (±422) | 0.089 (±0.004) | 1.05 (±0.04) |

| IM | 25 | 1851 (±182) | 0.17 - 0.75 | 3033 (±193) | - | - |

| IM | 50 | 3813 (±169) | 0.17 - 0.75 | 5878 (±228) | - | - |

Data from a study with 12 volunteers for the IV route and 12 for the IM route.[12]

Experimental Protocols

The pharmacokinetic data presented were derived from clinical trials involving healthy human volunteers. The methodologies employed in these initial studies are detailed below.

Study Design and Subject Population

Most initial investigations were conducted as open-label, randomized, crossover clinical trials.[8][13] Participants were typically healthy adult volunteers, including both males and females.[11][12] In some studies, specific populations, such as those with mild to moderate liver impairment, were included to assess the impact on pharmacokinetics.[1] Volunteers were generally required to fast overnight before drug administration.[13]

Drug Administration and Dosage

Dexketoprofen has been administered through various routes and formulations to characterize its pharmacokinetic profile:

-

Oral Administration : Capsules or tablets containing dexketoprofen trometamol (e.g., 12.5 mg, 25 mg) or dexketoprofen free acid (e.g., 25 mg) were used.[5][8] For comparative purposes, racemic ketoprofen (e.g., 50 mg) was also administered.[8][10]

-

Parenteral Administration : Single intravenous (IV) bolus injections (e.g., 50 mg) and intramuscular (IM) injections (e.g., 25 mg, 50 mg) have been studied.[12]

Biological Sampling

To determine the concentration of the drug over time, biological samples were collected at predefined intervals.

-

Blood Sampling : A series of blood samples were drawn from a forearm vein into heparinized tubes at multiple time points before and after drug administration (e.g., up to 12 hours post-dose).[13] Plasma was separated by centrifugation and stored frozen until analysis.

-

Urine Sampling : Total urine was collected over specific intervals (e.g., 0-12 hours) to quantify the excretion of the drug and its metabolites.[5][11]

Analytical Methodology

The separation and quantification of dexketoprofen and its R-(-)-enantiomer from biological matrices require a stereospecific assay.

-

Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (L-L) was commonly used to isolate the analytes from plasma or urine.[14]

-

Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) is the cornerstone for enantiomer analysis.[15] A chiral stationary phase (e.g., polysaccharide-based columns like Lux Amylose-2) is employed to achieve separation of the S-(+) and R-(-) enantiomers.[16][17] Reversed-phase HPLC is a common mode of operation.[12][16]

-

Detection : The separated enantiomers are quantified using detectors such as UV spectrophotometry or, for higher sensitivity and specificity, tandem mass spectrometry (LC/MS/MS).[14]

Pharmacokinetic Pathways and Characteristics

The following diagrams and descriptions illustrate the key processes governing the pharmacokinetics of dexketoprofen enantiomers.

Caption: Typical experimental workflow for a clinical pharmacokinetic study.

Absorption

Dexketoprofen trometamol, a water-soluble salt, is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 0.25 to 0.75 hours.[2][4][5] This is significantly faster than the absorption of the S-(+)-enantiomer from racemic ketoprofen or dexketoprofen free acid, which have a Tmax between 0.5 and 3 hours.[2][5] The rapid absorption of the trometamol salt is attributed to its increased water solubility.[14] Ingestion with food can delay and reduce the peak plasma concentration.[2][4]

Distribution

Dexketoprofen is highly bound (approximately 99%) to plasma proteins, primarily albumin.[2][3][4] The binding does not appear to be enantioselective at clinically relevant concentrations.[18] It has a mean volume of distribution of about 0.25 L/kg.[3][4]

Metabolism and Chiral Inversion

The primary metabolic pathway for dexketoprofen is extensive biotransformation via glucuronidation into inactive acyl-glucuronoconjugate metabolites.[2][4] While the pharmacologically active S-(+)-enantiomer (dexketoprofen) does not undergo bioinversion to the R-(-)-enantiomer in humans, the reverse process does occur.[2][5] The R-(-)-enantiomer undergoes a unidirectional chiral inversion to the S-(+)-enantiomer.[6][19] In humans, the extent of this inversion is limited, with approximately 10% of an administered R-(-)-ketoprofen dose being converted to S-(+)-ketoprofen.[7][9][19]

Caption: Metabolic fate of racemic ketoprofen, including chiral inversion.

Excretion

Following metabolism, the glucuronide conjugates are the primary forms of the drug eliminated from the body.[9] Excretion occurs mainly via the kidneys, with 70% to 80% of the administered dose recovered in the urine within the first 12 hours, almost entirely as conjugated metabolites.[5] Virtually no unchanged drug is eliminated in the urine.[2][9]

Conclusion

Initial pharmacokinetic investigations reveal that dexketoprofen, the S-(+)-enantiomer of ketoprofen, exhibits distinct characteristics. The trometamol salt formulation is absorbed very rapidly, leading to a faster onset of action compared to racemic ketoprofen. While the pharmacokinetics of the two enantiomers show some differences, they are generally similar. A critical aspect is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer, although this is a limited pathway in humans. The primary route of elimination is extensive hepatic metabolism to inactive glucuronide conjugates, which are then excreted renally. These foundational studies provide a clear understanding of the disposition of dexketoprofen, supporting its development as a single-enantiomer drug to optimize therapeutic efficacy.

References

- 1. Portico [access.portico.org]

- 2. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketoprofen - Wikipedia [en.wikipedia.org]

- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 8. Pharmacokinetics of dexketoprofen trometamol in healthy volunteers after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of ketoprofen enantiomers after different doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective pharmacokinetics and inversion of (R)- ketoprofen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. ovid.com [ovid.com]

- 15. Pharmacokinetics of ketoprofen enantiomers in healthy subjects following single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography-Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Plasma protein binding of ketoprofen enantiomers in man: method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical pharmacokinetics of ketoprofen enantiomers in wild type of Cyp 2c8 and Cyp 2c9 patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Dexketoprofen: An In-Depth Technical Guide on its Anti-inflammatory and Antipyretic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexketoprofen, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever. This technical guide provides a comprehensive overview of the anti-inflammatory and antipyretic characteristics of Dexketoprofen, detailing its mechanism of action, experimental validation, and quantitative efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Dexketoprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in physiological and pathophysiological processes.[2]

-

COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in mediating the inflammatory response and fever.

By inhibiting both COX-1 and COX-2, Dexketoprofen effectively reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammation and fever. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and antipyretic effects, while the inhibition of COX-1 is associated with some of the potential side effects, such as gastrointestinal irritation.[2]

In Vitro COX Inhibition

The inhibitory potency of Dexketoprofen against COX-1 and COX-2 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for these enzymes.

| Enzyme | IC50 Value |

| COX-1 | 1.9 nM |

| COX-2 | 27 nM |

Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Dexketoprofen.

Signaling Pathway of Dexketoprofen's Action

The following diagram illustrates the central role of Dexketoprofen in the arachidonic acid cascade and prostaglandin synthesis pathway.

Anti-inflammatory Properties

The anti-inflammatory efficacy of Dexketoprofen has been extensively evaluated in preclinical models, with the carrageenan-induced paw edema model in rats being a standard assay.

In Vivo Anti-inflammatory Efficacy

Studies have demonstrated the potent dose-dependent anti-inflammatory effects of Dexketoprofen.

| Route of Administration | Dose | Outcome in Carrageenan-Induced Paw Edema (Rat) |

| Intravenous | 5 mg/kg | Almost complete inhibition of edema formation.[2][3][4] |

| Oral | 10 mg/kg | Maximal inhibition of inflammation; more potent and effective than diclofenac.[4] |

Table 2: In Vivo Anti-inflammatory Activity of Dexketoprofen.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for evaluating the anti-inflammatory activity of a compound.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v solution in sterile saline)

-

Dexketoprofen or other test compounds

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Fasting: Fast the animals for 12-18 hours before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group), including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of Dexketoprofen.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or Dexketoprofen orally or intraperitoneally one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Anti-inflammatory Assay

The following diagram illustrates the workflow for the carrageenan-induced paw edema experiment.

Antipyretic Properties

Dexketoprofen's ability to reduce fever is a direct consequence of its inhibition of prostaglandin E2 synthesis in the hypothalamus, the brain's thermoregulatory center.

In Vivo Antipyretic Efficacy

The antipyretic potential of Dexketoprofen has been demonstrated in the brewer's yeast-induced pyrexia model in rats.

| Parameter | Value | Model |

| ED50 | 1.6 mg/kg | Brewer's Yeast-Induced Pyrexia (Rat)[2][3][4] |

Table 3: In Vivo Antipyretic Activity of Dexketoprofen.

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This protocol describes the standard method for inducing fever in rats to evaluate the efficacy of antipyretic agents.

Objective: To assess the ability of a test compound to reduce fever induced by brewer's yeast in rats.

Materials:

-

Male Wistar rats (150-200 g)

-

Brewer's yeast (Saccharomyces cerevisiae) (15-20% suspension in sterile saline)

-

Dexketoprofen or other test compounds

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Digital thermometer with a rectal probe

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Baseline Temperature: Measure the initial rectal temperature of each rat.

-

Induction of Pyrexia: Inject a 15-20% suspension of brewer's yeast subcutaneously into the scruff of the neck of each rat (typically 10 mL/kg).

-

Fever Development: House the rats in a quiet, temperature-controlled room for 18-24 hours to allow for the development of fever.

-

Post-Induction Temperature: Measure the rectal temperature of each rat to confirm the induction of pyrexia (a rise of at least 0.5°C).

-

Grouping and Drug Administration: Divide the febrile rats into groups and administer the vehicle, a standard antipyretic drug (e.g., paracetamol), or Dexketoprofen orally or intraperitoneally.

-

Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 0.5, 1, 2, 3, and 4 hours) after drug administration.

-

Data Analysis: Analyze the reduction in rectal temperature over time for each group compared to the control group.

Experimental Workflow: Antipyretic Assay

The following diagram outlines the workflow for the brewer's yeast-induced pyrexia experiment.

Conclusion

Dexketoprofen is a potent anti-inflammatory and antipyretic agent with a well-defined mechanism of action centered on the inhibition of COX-1 and COX-2 enzymes. Its efficacy has been consistently demonstrated in established preclinical models of inflammation and pyrexia. The quantitative data on its inhibitory concentrations and in vivo effectiveness provide a solid foundation for its clinical use and for further research into its therapeutic applications. This technical guide serves as a consolidated resource for understanding the fundamental pharmacological properties of Dexketoprofen, offering valuable insights for the scientific and drug development communities.

References

The Chiral Switch: A Technical Guide to the Discovery and Development of Dexketoprofen from Ketoprofen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of dexketoprofen from its racemic parent, ketoprofen (B1673614), represents a classic and successful example of a "chiral switch" in drug development. This transition was driven by the understanding that the pharmacological activity of ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), resides almost exclusively in its S-(+)-enantiomer. By isolating dexketoprofen, it was possible to create a more potent analgesic with a faster onset of action and an improved safety profile at a reduced dosage. This technical guide delves into the discovery, development, and comparative pharmacology of dexketoprofen, providing detailed experimental protocols and quantitative data for the scientific community.

Introduction: The Significance of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active while the other is inactive or, in some cases, contributes to adverse effects.

Ketoprofen is a potent NSAID that exists as a racemic mixture of two enantiomers: (R)-(-)-ketoprofen and (S)-(+)-ketoprofen (dexketoprofen).[1] Early research revealed that the anti-inflammatory and analgesic effects of ketoprofen are primarily attributable to the S-(+)-enantiomer.[1][2][3][4][5] The (R)-(-)-enantiomer is largely inactive but can undergo a limited and unidirectional chiral inversion to the active S-(+) form in the body.[1][6] This understanding provided a strong rationale for developing the single, active enantiomer, dexketoprofen, to optimize therapy.

Pharmacology and Mechanism of Action

The primary mechanism of action for NSAIDs, including dexketoprofen, is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] The inhibitory effect of ketoprofen on COX enzymes is almost exclusively due to the S-(+)-enantiomer, dexketoprofen.[2][4][5] By blocking prostaglandin (B15479496) synthesis, dexketoprofen exerts its potent analgesic and anti-inflammatory effects.

Figure 1: Mechanism of Action of Dexketoprofen.

Comparative Pharmacokinetics: Dexketoprofen vs. Ketoprofen

A key advantage of dexketoprofen, particularly its water-soluble trometamol salt, is its rapid absorption compared to racemic ketoprofen.[1][2][4][5][7] This leads to a faster onset of analgesic action. While the overall bioavailability of the S-enantiomer is similar whether administered as a pure enantiomer or as part of a racemate, the time to reach maximum plasma concentration (Tmax) is significantly shorter for dexketoprofen.[1][4]

| Parameter | Dexketoprofen Trometamol | Racemic Ketoprofen (S-enantiomer) | Key Findings |

| Tmax (Time to Maximum Plasma Concentration) | 0.25 - 0.75 hours[1][4][7] | 0.5 - 3 hours[1][4][7] | Dexketoprofen trometamol is more rapidly absorbed.[1][2][4] |

| Cmax (Maximum Plasma Concentration) | 1.4 mg/L (12.5 mg dose), 3.1 mg/L (25 mg dose)[4] | Not directly compared, but dose-proportional | Cmax is dose-dependent for dexketoprofen. |

| Bioavailability | Similar to racemic ketoprofen for the S-enantiomer[4][7] | - | The relative bioavailability is comparable.[4][7] |

| Half-life (t1/2) | ~1.65 hours[3] | ~2 hours | Similar elimination half-lives. |

| Protein Binding | ~99%[3] | ~99% | Both are highly bound to plasma proteins. |

| Metabolism | Primarily via glucuronidation[5][8] | Primarily via glucuronidation | No significant differences in the metabolic pathway. |

| Chiral Inversion | No bioinversion to R-(-)-ketoprofen in humans[4] | <10% of R-(-)-ketoprofen inverts to S-(+)-ketoprofen[6] | The inactive enantiomer contributes minimally to the active form. |

Table 1: Comparative Pharmacokinetic Parameters

Clinical Efficacy and Safety Profile

Clinical trials have consistently demonstrated that dexketoprofen provides effective analgesia in various acute pain models, including postoperative pain, dental pain, and dysmenorrhea.[9][10][11][12] The analgesic efficacy of dexketoprofen at a 25 mg dose is comparable to that of a 50 mg dose of racemic ketoprofen.[7] This 50% dose reduction is a significant advantage of the chiral switch.[3][13]

| Study Type | Dexketoprofen (12.5 mg) | Dexketoprofen (25 mg) | Ketoprofen (50 mg) | Placebo |

| Postoperative Pain (NNT for ≥50% pain relief) | 3.5[11][14] | 3.0[11][14] | 2.9[7] | - |

| % Patients with ≥50% Pain Relief | - | ~52%[7] | ~57%[7] | ~23-27%[7] |

Table 2: Clinical Efficacy in Acute Pain (NNT = Number Needed to Treat)

The development of dexketoprofen was also aimed at improving the safety profile of ketoprofen, particularly concerning gastrointestinal side effects.[1] While direct comparisons of long-term safety are limited, the lower therapeutic dose of dexketoprofen suggests a potential for a better tolerability profile.[4][15]

Experimental Protocols

Enantiomeric Separation of Ketoprofen

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for the analytical and preparative separation of ketoprofen enantiomers.[16][17][18][19][20]

Methodology: HPLC with Chirobiotic V CSP [16]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chirobiotic V column.

-

Mobile Phase: A mixture of tetrahydrofuran (B95107) (THF) and 0.5% triethylamine (B128534) acetate (B1210297) (TEAA) buffer (15:85, v/v).

-

Flow Rate: 0.7 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the racemic ketoprofen standard or sample in the mobile phase.

-

Injection Volume: 20 µL.

-

Analysis: The two enantiomers will be separated at a baseline level, allowing for quantification. The resolution between the enantiomer peaks should be ≥ 2.0.[16]

Figure 2: Workflow for HPLC Enantiomeric Separation.

Synthesis of Dexketoprofen Trometamol

The synthesis of dexketoprofen trometamol typically involves the resolution of racemic ketoprofen to isolate the S-(+)-enantiomer, followed by salt formation with tromethamine (trometamol).

Methodology: Resolution and Salt Formation [21][22][23]

-

Resolution of Racemic Ketoprofen:

-

Dissolve racemic ketoprofen in a suitable solvent.

-

Add a chiral resolving agent (e.g., octylglucamine) to form diastereomeric salts.[21][22]

-

Due to different solubilities, one diastereomeric salt (containing dexketoprofen) will preferentially crystallize.

-

Separate the crystals by filtration.

-

Liberate the dexketoprofen free acid from the salt by treatment with an acid.

-

Purify the dexketoprofen by recrystallization.

-

-

Formation of the Trometamol Salt:

-

Dissolve the purified dexketoprofen in a suitable solvent such as ethanol.[23]

-

Add an equimolar amount of tromethamine, often dissolved in water.[23]

-

Stir the mixture to allow for salt formation.

-

Evaporate the solvent under reduced pressure to obtain a semi-solid residue.[23]

-

Recrystallize the residue from a suitable solvent system (e.g., ethanol-ethyl acetate) to obtain pure dexketoprofen trometamol crystals.[21][22]

-

Figure 3: Synthesis of Dexketoprofen Trometamol.

Conclusion

The development of dexketoprofen as a chiral switch from ketoprofen is a prime example of rational drug design. By isolating the therapeutically active S-(+)-enantiomer, a drug with a more rapid onset of action, equivalent efficacy at half the dose, and a potentially improved safety profile was achieved. This technical guide provides a comprehensive overview of the key pharmacological, pharmacokinetic, and clinical data, along with detailed experimental protocols, to support further research and development in this area. The success of dexketoprofen underscores the importance of considering stereochemistry in drug development to optimize therapeutic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. medscape.com [medscape.com]

- 3. directivepublications.org [directivepublications.org]

- 4. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics of Dexketoprofen | Semantic Scholar [semanticscholar.org]

- 6. wisdomlib.org [wisdomlib.org]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. researchgate.net [researchgate.net]

- 12. A review of dexketoprofen trometamol in acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. directivepublications.org [directivepublications.org]

- 14. ora.ox.ac.uk [ora.ox.ac.uk]

- 15. Comparison of dexketoprofen trometamol and ketoprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Resolution of enantiomers of ketoprofen by HPLC: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CN101928214B - Method for synthesizing dexketoprofen trometamol - Google Patents [patents.google.com]

- 22. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unveiling the Cellular Interactions of Dexketoprofen: An In Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dexketoprofen, the dextrorotatory S-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) renowned for its potent analgesic and anti-inflammatory properties.[1][2] Its clinical efficacy is primarily attributed to the inhibition of prostaglandin (B15479496) synthesis.[3][4] However, a deeper understanding of its interactions with cellular targets at the molecular level is crucial for optimizing its therapeutic applications and identifying potential novel mechanisms of action. This technical guide provides an in-depth overview of preliminary in vitro studies on the cellular targets of Dexketoprofen, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Cellular Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action of Dexketoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins.[5][6] Prostaglandins are lipid compounds that mediate inflammation and pain.[6] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation.[5] Dexketoprofen has been shown to inhibit both COX-1 and COX-2.[6][7]

Quantitative Data: Inhibitory Potency

In vitro studies have quantified the inhibitory potency of Dexketoprofen against both COX isoforms, typically expressed as the half-maximal inhibitory concentration (IC50).

| Target Enzyme | IC50 Value (nM) |

| COX-1 | 1.9 |

| COX-2 | 27 |

| Table 1: In Vitro Inhibitory Potency of Dexketoprofen against Cyclooxygenase Enzymes.[7] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound like Dexketoprofen against COX-1 and COX-2. This is a colorimetric assay that measures the peroxidase activity of the COX enzyme.

Materials and Reagents

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin Stock Solution (10 mM in DMSO)

-

Hemin Working Solution (100 µM in COX Assay Buffer)

-

Arachidonic Acid Stock Solution (10 mM in ethanol)

-

Arachidonic Acid Working Solution (1 mM in COX Assay Buffer)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) Stock Solution (10 mM in DMSO)

-

TMPD Working Solution (1 mM in COX Assay Buffer)

-

Purified COX-1 and COX-2 enzymes (e.g., ovine COX-1 and human recombinant COX-2)

-

Dexketoprofen dilutions

-

96-well microplate

-

Spectrophotometer

Assay Procedure

-

Prepare the reaction mixtures in a 96-well plate:

-

100% Initial Activity (Control) Wells: 150 µL of COX Assay Buffer, 10 µL of Hemin Working Solution, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor (Dexketoprofen) Wells: 140 µL of COX Assay Buffer, 10 µL of Hemin Working Solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the desired Dexketoprofen dilution.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at 25°C for 10 minutes.

-

Initiate the reaction: Add 10 µL of TMPD Working Solution to all wells, followed by 10 µL of Arachidonic Acid Working Solution.

-

Measurement: Immediately read the absorbance at 590 nm using a spectrophotometer.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: COX Inhibition Assay

Workflow for the in vitro COX inhibition assay.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Dexketoprofen exerts its primary therapeutic effects by interrupting the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.[8]

Inhibition of the prostaglandin synthesis pathway by Dexketoprofen.

Emerging Cellular Target: NLRP3 Inflammasome

Recent in vitro research has suggested that Dexketoprofen may have effects beyond COX inhibition. One area of investigation is its interaction with the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response.[2][5] Studies have indicated that Dexketoprofen can enhance the activation of the NLRP3 inflammasome in human macrophages.[5] This activation leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[5]

Quantitative Data: NLRP3 Inflammasome Activation

While specific IC50 or EC50 values for Dexketoprofen's effect on the NLRP3 inflammasome are not yet well-established, studies have demonstrated a concentration-dependent increase in IL-1β release in the presence of Dexketoprofen following stimulation with canonical NLRP3 activators like lipopolysaccharide (LPS) and ATP or nigericin (B1684572).[5]

Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes a method to assess the effect of Dexketoprofen on NLRP3 inflammasome activation in a human macrophage cell line (e.g., THP-1).

Materials and Reagents

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Dexketoprofen dilutions

-

Phosphate-buffered saline (PBS)

-

ELISA kit for human IL-1β

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Assay Procedure

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Differentiate the monocytes into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.

-

-

Priming:

-

Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

-

Inhibitor/Modulator Treatment:

-

Treat the primed cells with various concentrations of Dexketoprofen for a specified duration (e.g., 15-30 minutes).

-

-

Activation:

-

Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

Quantification of IL-1β Release:

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Assessment of Cell Viability:

-

Measure LDH release in the supernatants using an LDH cytotoxicity assay kit to assess cell death.

-

Signaling Pathway: Dexketoprofen's Influence on NLRP3 Inflammasome Activation

Dexketoprofen has been shown to enhance NLRP3 inflammasome activation in response to canonical stimuli. The proposed mechanism involves binding to the NLRP3 NATCH domain, which facilitates ATP hydrolysis and subsequent inflammasome assembly and activation.[5]

Proposed mechanism of Dexketoprofen's enhancement of NLRP3 inflammasome activation.

Other Potential In Vitro Effects

Genotoxicity at High Concentrations

Some in vitro studies have investigated the genotoxic potential of Dexketoprofen trometamol on healthy human lymphocytes. These studies have reported that at high concentrations (e.g., 100-1000 µg/mL), Dexketoprofen can induce DNA damage, including strand breaks, and may have cytotoxic and cytostatic effects.[9] It is important to note that these concentrations are significantly higher than therapeutic levels.

Cytotoxicity in Chondrocytes

In vitro studies on primary rat chondrocytes have shown that Dexketoprofen trometamol can exhibit cytotoxic effects and inhibit cell proliferation.[10][11] This suggests that direct application to cartilage at high concentrations might have detrimental effects, a factor to consider in the context of intra-articular administration.

Conclusion

Preliminary in vitro studies have firmly established the inhibition of COX-1 and COX-2 as the primary cellular mechanism of Dexketoprofen. The quantitative data on its inhibitory potency underscores its efficacy as an anti-inflammatory and analgesic agent. Furthermore, emerging research into its effects on the NLRP3 inflammasome suggests a more complex pharmacological profile than previously understood, opening new avenues for investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the cellular targets of Dexketoprofen and other NSAIDs. A comprehensive understanding of these in vitro interactions is paramount for the continued development and optimized clinical use of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. PathWhiz [pathbank.org]

- 9. An in vitro investigation of genotoxic effects of dexketoprofen trometamol on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the effects of dexketoprofen trometamol on knee joınt: an in vivo & in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Metabolic Pathways of Dexketoprofen in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexketoprofen, the (S)-(+)-enantiomer of ketoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. This technical guide provides an in-depth overview of the foundational research on the in vivo metabolic pathways of dexketoprofen. It summarizes key quantitative data, details experimental protocols for metabolic investigation, and visualizes the metabolic pathways and experimental workflows. The primary route of elimination for dexketoprofen is extensive biotransformation into inactive metabolites, with glucuronidation being the major pathway, followed by minor contributions from hydroxylation. This guide is intended to be a comprehensive resource for professionals in the fields of pharmacology, drug metabolism, and clinical development.

Introduction

Dexketoprofen is a propionic acid derivative that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1] Unlike racemic ketoprofen, the pharmacological activity is almost exclusively attributed to the (S)-(+)-enantiomer (dexketoprofen).[1] In humans, dexketoprofen does not undergo bioinversion to the inactive (R)-(-)-enantiomer.[1] The drug is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) ranging from 0.25 to 0.75 hours.[1] Its metabolism is a critical determinant of its pharmacokinetic profile and duration of action.

Metabolic Pathways of Dexketoprofen

The in vivo metabolism of dexketoprofen is characterized by two primary pathways: a major phase II conjugation reaction and a minor phase I oxidation reaction. The resulting metabolites are pharmacologically inactive and are primarily excreted in the urine.[1]

Major Pathway: Glucuronidation

The predominant metabolic pathway for dexketoprofen is conjugation with glucuronic acid to form an acyl-glucuronide.[1] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The resulting dexketoprofen acyl-glucuronide is a water-soluble metabolite that is efficiently eliminated via the kidneys. Studies have shown that a significant portion of an administered dose of dexketoprofen is recovered in the urine as this conjugate.[2][3]

Minor Pathway: Hydroxylation

A smaller fraction of dexketoprofen undergoes phase I metabolism through hydroxylation of the benzoyl ring. This oxidative reaction is mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9. The hydroxylated metabolites are subsequently conjugated with glucuronic acid before being excreted.

Metabolic pathways of Dexketoprofen.

Quantitative Data on Dexketoprofen Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics of dexketoprofen and its urinary excretion profile in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Dexketoprofen in Healthy Adults

| Parameter | Oral Administration (25 mg) | Intramuscular Administration (25 mg) | Intravenous Administration (50 mg) |

| Tmax (h) | 0.25 - 0.75[1] | 0.17 - 0.75 | N/A |

| Cmax (ng/mL) | ~3100[4] | 1851 ± 182 | N/A |

| AUC (ng·h/mL) | Data varies by study | 3033 ± 193 | 9005 ± 422 |

| Elimination Half-life (h) | ~1.65[5] | ~1.05 | 1.05 ± 0.04 |

Note: Values are presented as range or mean ± standard error of the mean (SEM) where available. N/A indicates not applicable.

Table 2: Urinary Excretion Profile of Dexketoprofen and its Metabolites in Healthy Adults (as % of Administered Dose)

| Analyte | Percentage of Dose in Urine |

| Unchanged Dexketoprofen | 2.1% (median)[3] |

| Conjugated Dexketoprofen (Acyl-Glucuronide) | 67.1% (median)[3] |

| Total Recovery in Urine (within 12h) | 70 - 80% (mainly as acyl-glucuronide)[4] |

Note: Pharmacokinetic data for the individual metabolites (acyl-glucuronide and hydroxylated forms) such as Cmax, Tmax, and AUC are not extensively reported in the currently available literature.

Experimental Protocols

This section outlines detailed methodologies for key experiments in the study of dexketoprofen metabolism.

In Vivo Human Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of dexketoprofen and its metabolites in healthy human subjects.

Study Design:

-

Design: Open-label, single-dose, crossover study.

-

Subjects: Healthy adult male and female volunteers.

-

Pre-study Screening: Includes medical history, physical examination, and clinical laboratory tests.

-

Dosing: Administration of a single oral dose of dexketoprofen (e.g., 25 mg) with water after an overnight fast.

-